N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide
Description
N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring fused with a benzene ring, which is further substituted with a benzyl group and a propionamide group.
Properties
IUPAC Name |
N-[2-(1-benzylbenzimidazol-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-19(23)20-13-12-18-21-16-10-6-7-11-17(16)22(18)14-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRJNJIDRYZYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide typically involves the condensation of o-phenylenediamine with benzaldehyde to form the benzimidazole core . This is followed by the alkylation of the benzimidazole with benzyl chloride to introduce the benzyl group. The final step involves the reaction of the benzimidazole derivative with propionyl chloride to form the propionamide group .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazolone derivatives.
Reduction: The nitro groups on the benzimidazole ring can be reduced to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include benzimidazolone derivatives, amine-substituted benzimidazoles, and various substituted benzimidazole derivatives .
Scientific Research Applications
Pharmacological Activities
Anticancer Activity:
N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structural features exhibit significant antitumor effects. For instance, derivatives of benzimidazole have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways .
Mechanism of Action:
The proposed mechanism involves the modulation of key proteins involved in cell cycle regulation and apoptosis. Specifically, studies suggest that these compounds may target kinesin spindle protein (KSP), which plays a critical role in mitosis. Inhibition of KSP can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
Antimicrobial and Antitubercular Properties
Recent investigations have highlighted the antimicrobial and antitubercular properties of benzimidazole derivatives, including this compound. These compounds have shown efficacy against various bacterial strains and Mycobacterium tuberculosis in vitro, demonstrating their potential as novel therapeutic agents against resistant infections .
Case Study:
In a study evaluating the antimicrobial activity of related compounds, several derivatives exhibited significant inhibition of bacterial growth, with particular effectiveness against Mycobacterium tuberculosis H37Rv. The mechanism was linked to the inhibition of critical enzymes in the mycobacterial metabolic pathways .
Neuropharmacological Applications
There is emerging interest in the neuropharmacological applications of benzimidazole derivatives. Compounds similar to this compound have been investigated for their effects on neurotransmitter systems and pain modulation. For example, some studies have suggested that these compounds may act as TRPM8 antagonists, which are involved in cold sensation and pain pathways .
Mechanism of Action
The mechanism of action of N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide involves its interaction with various molecular targets and pathways. The benzimidazole ring is known to interact with DNA and proteins, leading to the inhibition of DNA synthesis and cell division. This makes it a potential anticancer agent . Additionally, the compound can inhibit the activity of certain enzymes, leading to its antimicrobial and antiparasitic effects .
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Known for its anti-inflammatory activity.
2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide: Evaluated for anti-tubercular activity.
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: Potent antiviral agent.
Uniqueness
N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the benzyl group and the propionamide group enhances its interaction with molecular targets, making it a promising candidate for further research and development .
Biological Activity
N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including case studies, research findings, and relevant data tables.
Anticancer Activity
Research has shown that compounds with benzoimidazole moieties exhibit significant anticancer properties. For instance, derivatives of benzothiazole, closely related to benzoimidazole, have demonstrated potent anti-proliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 0.24 - 0.92 | |
| HT-29 (Colorectal) | 0.31 | |
| A549 (Lung) | 44 | |
| HepG2 (Liver) | 48 |
The structure-activity relationship (SAR) studies indicate that modifications to the benzoimidazole core significantly influence the compound's potency against cancer cells.
The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. For example, compounds similar to this compound have been shown to activate procaspase-3, leading to programmed cell death in tumor cells .
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits promising antimicrobial activity. Studies on related compounds suggest effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 | Antibacterial |
| Escherichia coli | 0.025 | Antibacterial |
| Candida albicans | 16.69 - 78.23 | Antifungal |
The compound's efficacy against these pathogens suggests potential applications in treating infections resistant to conventional antibiotics .
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds similar to this compound:
- Study on Anticancer Activity : A recent study evaluated the effects of a series of benzimidazole derivatives on various cancer cell lines, demonstrating significant anti-proliferative effects with IC50 values as low as 0.24 µM against breast cancer cells .
- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of similar derivatives found that certain compounds exhibited MIC values as low as 0.0039 mg/mL against S. aureus, indicating strong antibacterial potential .
- In Vivo Studies : Research involving in vivo models has shown that related benzimidazole compounds possess anti-inflammatory properties that could complement their anticancer and antimicrobial activities .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is synthesized via condensation of benzimidazole precursors with propionamide derivatives. For example, refluxing o-phenylenediamine with formic acid under Phillips reaction conditions generates the benzimidazole core, followed by alkylation and amidation steps . Optimization involves adjusting solvent polarity (e.g., methanol vs. DMF), temperature (80–100°C), and catalyst selection (e.g., HCl vs. acetic acid) to minimize side products like unreacted intermediates or dimerized byproducts . TLC monitoring (e.g., silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) are critical for purification .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the structure of this compound?
- Methodology :
- 1H/13C NMR : Confirm the benzimidazole protons (δ 7.2–8.1 ppm) and propionamide carbonyl (δ ~170 ppm) .
- X-ray crystallography : Resolves the benzyl group’s spatial arrangement and hydrogen-bonding interactions (e.g., N–H···O in propionamide) .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~3300 cm⁻¹) .
- Elemental analysis : Validates purity (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound, particularly its interaction with inflammatory or microbial targets?
- Methodology : Use software like AutoDock Vina to dock the compound into active sites (e.g., COX-2 for anti-inflammatory activity or bacterial DNA gyrase for antimicrobial effects). Key parameters include binding affinity (ΔG), hydrogen-bonding patterns (e.g., benzimidazole N-H with Ser530 in COX-2), and steric compatibility with hydrophobic pockets . Experimental validation via enzyme inhibition assays (IC50 values) is essential to confirm computational predictions .
Q. What experimental strategies address contradictions in biological activity data across structurally similar benzimidazole derivatives?
- Methodology :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., benzyl vs. thienylmethyl groups) to isolate contributions to activity .
- Dose-response assays : Test concentrations from nM to μM ranges to identify non-linear effects or off-target interactions .
- Kinetic studies : Compare IC50 shifts under varying pH or cofactor conditions to assess mechanism specificity .
Q. How does the compound’s reactivity with nitriles or thiols influence its potential as a precursor for novel heterocyclic systems?
- Methodology : React (1H-benzo[d]imidazol-2-yl)acetonitrile with thiols (e.g., thiourea) under basic conditions to form thiazole or triazole hybrids. Monitor reaction progress via LC-MS and optimize using microwave-assisted synthesis (e.g., 120°C, 30 min) to accelerate cyclization . Post-synthetic modifications (e.g., bromination at the benzyl position) can further diversify the scaffold .
Q. What are the limitations of current anti-inflammatory activity models (e.g., carrageenan-induced edema) for evaluating this compound, and how can they be improved?
- Methodology :
- In vitro models : Use RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA, ensuring comparison to positive controls (e.g., dexamethasone) .
- In vivo limitations : Address variability in edema induction by standardizing animal weight/age and incorporating histopathology to assess tissue specificity .
- Mechanistic depth : Combine Western blotting (NF-κB pathway) and ROS scavenging assays to dissect multimodal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
